4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one
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Overview
Description
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methoxy group attached to a dihydropyrimidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidinone ring. For instance, the reaction of a fluorinated amine with a methoxy-substituted carbonyl compound under acidic or basic conditions can lead to the formation of the target compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidinone derivatives.
Substitution: The amino, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.
Scientific Research Applications
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-fluoro-6-methoxy-1H-pyrimidin-2-one: Lacks the dihydro component but shares similar functional groups.
5-fluoro-6-methoxy-1H-pyrimidin-2-one: Lacks the amino group but retains the fluoro and methoxy groups.
4-amino-5,6-dihydro-1H-pyrimidin-2-one: Lacks the fluoro and methoxy groups but has the amino and dihydro components.
Uniqueness
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is unique due to the combination of its functional groups and the dihydropyrimidinone ring structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C5H8FN3O2 |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8FN3O2/c1-11-4-2(6)3(7)8-5(10)9-4/h2,4H,1H3,(H3,7,8,9,10) |
InChI Key |
AWWVIEYUDYDZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(=NC(=O)N1)N)F |
Origin of Product |
United States |
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